molecular formula C21H17ClN4O2 B5176278 2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide

2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide

Cat. No. B5176278
M. Wt: 392.8 g/mol
InChI Key: AEUICKRFVKHCER-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide, also known as CPI-1189, is a novel small molecule compound that has been studied extensively in the field of neuroscience. This compound has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent for several neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide is not fully understood. However, it has been suggested that it may act as a modulator of the dopamine and glutamate neurotransmitter systems, which are involved in several neurological disorders. 2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration. 2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide has also been shown to modulate the levels of several neurotransmitters, including dopamine and glutamate, which are involved in several neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide is its potential as a therapeutic agent for several neurological disorders. It has shown promising results in various preclinical studies, indicating its potential as a neuroprotective and cognitive-enhancing agent. However, one of the limitations of 2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide is its relatively low potency compared to other compounds, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the study of 2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide. One potential direction is the investigation of its potential as a therapeutic agent for other neurological disorders, such as Huntington's disease and multiple sclerosis. Another potential direction is the investigation of its mechanism of action, which may provide insights into the underlying mechanisms of several neurological disorders. Additionally, further studies are needed to determine the optimal dosing and administration of 2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide for therapeutic use.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide involves several steps, including the reaction of 2-chloro-4-nitrobenzamide with 2-pyrazinecarboxylic acid, followed by reduction with sodium borohydride, and finally, cyclization with 7-bromo-1,2,3,4-tetrahydroisoquinoline. The final product is obtained after purification and isolation through column chromatography.

Scientific Research Applications

2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Several preclinical studies have demonstrated its ability to improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration.

properties

IUPAC Name

2-chloro-N-[2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-18-4-2-1-3-17(18)20(27)25-16-6-5-14-7-10-26(13-15(14)11-16)21(28)19-12-23-8-9-24-19/h1-6,8-9,11-12H,7,10,13H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUICKRFVKHCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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